molecular formula C16H20N2O3 B5614125 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone

6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone

Cat. No. B5614125
M. Wt: 288.34 g/mol
InChI Key: CPTQIORJDPMKKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone and related derivatives often involves complex chemical reactions, including the Buchwald–Hartwig amination, and can yield various quinoline and quinazolinone derivatives with significant antimicrobial activities and potential as pharmacological agents (Sarkar et al., 2021). These synthesis processes are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectral characterization techniques like FTIR, NMR, and UV spectroscopy. Density Functional Theory (DFT) calculations can be used to illustrate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), vibrational properties, and charge distribution potential, providing insights into the compound's reactivity and stability (Sarkar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives can lead to various pharmacologically active molecules. These reactions, such as the Buchwald–Hartwig amination, play a crucial role in the modification of the quinolinone scaffold, introducing various functional groups that can significantly alter the biological activity and pharmacokinetic properties of the resulting compounds (Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives, such as solubility, melting point, and stability, are critical for their application in drug formulation and delivery. These properties can be influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in biological systems and its suitability for pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are fundamental for the therapeutic efficacy of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives. Studies on these compounds have shown significant antimicrobial activities, indicating their potential as antimicrobial agents. The interaction of these compounds with biological targets can be elucidated through molecular docking studies, providing insights into their mechanism of action and potential applications in treating various diseases (Sarkar et al., 2021).

properties

IUPAC Name

6-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(10-18-5-7-21-8-6-18)16(19)13-9-12(20-2)3-4-15(13)17-11/h3-4,9H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTQIORJDPMKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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